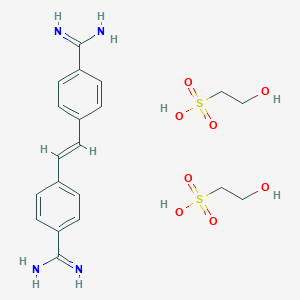
4-chloro-N,2,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,2,5-trimethylbenzenesulfonamide, also known as 4-chloro-m-toluenesulfonamide, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a sulfonamide derivative that is widely used in medicinal chemistry, organic synthesis, and other related fields.
Wissenschaftliche Forschungsanwendungen
4-chloro-N,2,5-trimethylbenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used in medicinal chemistry as a starting material for the synthesis of sulfonamide-based drugs. In addition, it has been shown to have antimicrobial and antifungal properties, making it useful in microbiology research.
Wirkmechanismus
The mechanism of action of 4-chloro-N,2,5-trimethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and they play a critical role in many physiological processes. By inhibiting their activity, 4-chloro-N,2,5-trimethylbenzenesulfonamide can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N,2,5-trimethylbenzenesulfonamide depend on the specific application and concentration used. In general, it has been shown to have antimicrobial and antifungal properties, making it useful in treating infections. It has also been shown to have anti-inflammatory and analgesic effects, making it useful in treating pain and inflammation. Additionally, it has been shown to have diuretic effects, making it useful in treating conditions such as edema and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N,2,5-trimethylbenzenesulfonamide in lab experiments is its versatility. It can be used for a wide range of applications, from organic synthesis to microbiology research. Additionally, it is relatively easy to synthesize and purify, making it accessible to many researchers.
One of the limitations of using 4-chloro-N,2,5-trimethylbenzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and it can also cause skin and eye irritation. Therefore, it is important to handle it with care and to use appropriate safety precautions.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N,2,5-trimethylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have diuretic effects, making it a potential candidate for the treatment of edema and hypertension.
Another area of interest is its potential as a starting material for the synthesis of new compounds. By modifying the structure of 4-chloro-N,2,5-trimethylbenzenesulfonamide, researchers may be able to create new compounds with improved properties and applications.
Conclusion
4-chloro-N,2,5-trimethylbenzenesulfonamide is a versatile chemical compound that has many applications in scientific research. It can be synthesized through several methods and has been shown to have antimicrobial, antifungal, anti-inflammatory, analgesic, and diuretic effects. While it has potential as a therapeutic agent, it is important to handle it with care due to its potential toxicity. Future research on 4-chloro-N,2,5-trimethylbenzenesulfonamide may focus on its potential as a therapeutic agent and as a starting material for the synthesis of new compounds.
Synthesemethoden
The synthesis of 4-chloro-N,2,5-trimethylbenzenesulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-N,2,5-trimethylbenzenesulfonamideoluenesulfonyl chloride with ammonia or an amine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
Molekularformel |
C9H12ClNO2S |
|---|---|
Molekulargewicht |
233.72 g/mol |
IUPAC-Name |
4-chloro-N,2,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-6-5-9(14(12,13)11-3)7(2)4-8(6)10/h4-5,11H,1-3H3 |
InChI-Schlüssel |
ZEIMJFZDEMSKEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)
![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

